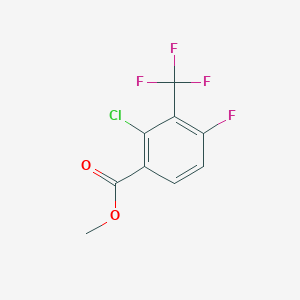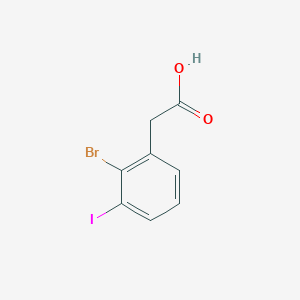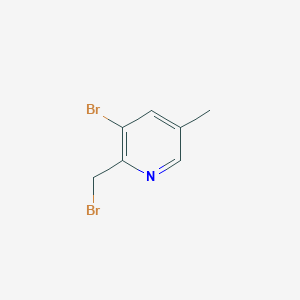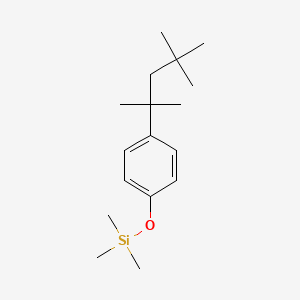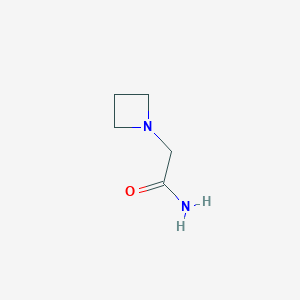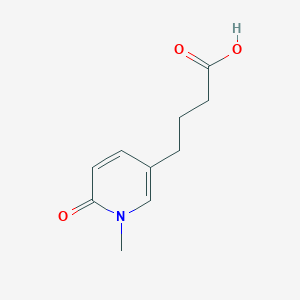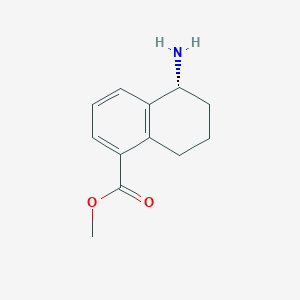
Benzyl trihydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl trihydrogen diphosphate is an organic compound with the molecular formula C7H10O7P2 It is a derivative of diphosphoric acid, where a benzyl group is attached to one of the phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl trihydrogen diphosphate typically involves the reaction of benzyl alcohol with phosphoric acid derivatives. One common method is the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base, followed by hydrolysis to yield this compound . Another approach involves the use of benzyl chloride and sodium dihydrogen phosphate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl trihydrogen diphosphate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: Reduction of the phosphate groups can lead to the formation of phosphite derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl phosphite derivatives.
Substitution: Various substituted benzyl phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl trihydrogen diphosphate has several applications in scientific research:
Biology: It can be used in studies involving phosphate metabolism and enzyme interactions.
Mecanismo De Acción
The mechanism of action of benzyl trihydrogen diphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor or acceptor in biochemical reactions, influencing various metabolic pathways . Its ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Pentyl trihydrogen diphosphate
- Propyl trihydrogen diphosphate
- Cytidine-5’-diphosphate
Uniqueness
Benzyl trihydrogen diphosphate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to other trihydrogen diphosphates.
Propiedades
Fórmula molecular |
C7H10O7P2 |
|---|---|
Peso molecular |
268.10 g/mol |
Nombre IUPAC |
benzyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C7H10O7P2/c8-15(9,10)14-16(11,12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)(H2,8,9,10) |
Clave InChI |
GWAOFSOXGNJTAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


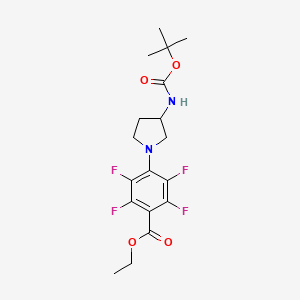
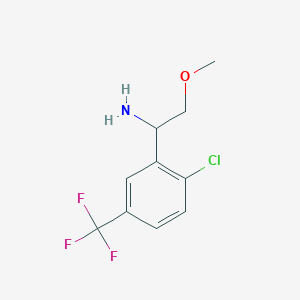
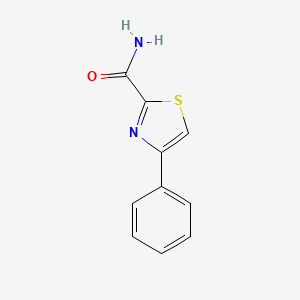
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
